Dutasteride Impurity J Dutasteride Impurity J An intermediate in the synthesis of Dutasteride and Dutasteride Impurity.
Brand Name: Vulcanchem
CAS No.: 164656-21-7
VCID: VC0195103
InChI: InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1
SMILES: CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C
Molecular Formula: C27H30F6N2O2
Molecular Weight: 528.54

Dutasteride Impurity J

CAS No.: 164656-21-7

Cat. No.: VC0195103

Molecular Formula: C27H30F6N2O2

Molecular Weight: 528.54

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dutasteride Impurity J - 164656-21-7

Specification

CAS No. 164656-21-7
Molecular Formula C27H30F6N2O2
Molecular Weight 528.54
IUPAC Name (1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Standard InChI InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1
SMILES CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C
Appearance Pale Solid

Introduction

Chemical Identity and Structural Characterization

Dutasteride Impurity J is chemically known as (17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-5-ene-17-carboxamide or [4aR-(4aα,4bβ,6aα,7α,9aβ,9bα)]-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide . This compound is also referred to as 1,2 Dihydro 5,6-Dehydro Dutasteride in some literature . The impurity has been assigned the CAS registry number 164656-21-7 .

Physicochemical Properties

Dutasteride Impurity J possesses distinct physicochemical properties that facilitate its identification and separation from the parent compound dutasteride. The key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Dutasteride Impurity J

PropertyValue
Molecular FormulaC₂₇H₃₀F₆N₂O₂
Molecular Weight528.54 g/mol
CAS Number164656-21-7
AppearanceWhite to off-white powder
Chemical CategoryProcess-related impurity
Parent DrugDutasteride

The molecular structure of Dutasteride Impurity J contains the core androstane skeleton with modifications that distinguish it from dutasteride. The presence of a double bond at the 5-ene position is a key structural feature that differentiates this impurity .

Formation and Synthetic Pathways

Process-Related Formation

Dutasteride Impurity J typically appears during the synthesis of dutasteride, particularly during specific reaction steps. Laboratory analyses of dutasteride batches have revealed the presence of this impurity in concentrations ranging from 0.05 to 0.1% as determined by HPLC . The formation of this impurity is closely associated with the chemical transformations involved in dutasteride synthesis.

Synthesis Mechanism

Analytical Detection and Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical technique for the detection and quantification of Dutasteride Impurity J in dutasteride bulk drug and formulations . Various chromatographic methods have been developed specifically for this purpose.

Studies have described gradient and isocratic reversed-phase HPLC methods for the determination of dutasteride impurities. One documented approach employs a C8 Column (100mm×2.1mm, 1.7µm) with a mobile phase consisting of a mixture of buffer and acetonitrile in the ratio of 50:50 v/v . The buffer solution typically contains 1.0mM potassium dihydrogen orthophosphate with pH adjusted to 5.0. Under these conditions, a flow rate of 0.4 ml/min and detection wavelength of 210 nm have been utilized .

Spectroscopic Characterization

Comprehensive characterization of Dutasteride Impurity J has been accomplished using various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

These complementary techniques provide definitive structural confirmation of Dutasteride Impurity J and distinguish it from other related impurities .

Isolation Techniques

Preparative Chromatography

Regulatory Significance

Pharmacopeial Standards

Comparative Analysis with Other Dutasteride Impurities

Dutasteride synthesis can generate several process-related impurities. Table 2 presents a comparative analysis of Dutasteride Impurity J with other known dutasteride impurities.

Table 2: Comparison of Dutasteride Impurity J with Other Dutasteride Impurities

ImpurityMolecular FormulaMolecular WeightKey Structural Featurem/z Value
Dutasteride Impurity JC₂₇H₃₀F₆N₂O₂528.545-ene position double bond528
Desmethyl Dutasteride (Impurity 2)C₂₆H₂₂F₆N₂O₂508.47Absence of methyl group508
Dihydro Dutasteride (Impurity 3)C₂₇H₃₂F₆N₂O₂530.56Saturated A ring530
β-isomer of Dutasteride (Impurity 4)C₂₇H₃₀F₆N₂O₂528.545β configuration528
Dutasteride EP Impurity EC₂₇H₃₀F₆N₂O₂528.5417α-epimer528

While Dutasteride Impurity J shares the same molecular formula and weight with the β-isomer of dutasteride (Impurity 4) and Dutasteride EP Impurity E, these compounds differ in their stereochemistry and position of unsaturation .

Applications in Pharmaceutical Analysis

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